molecular formula C22H28N2O6 B2829816 Ethyl 2-[2-(2-{2-[(2-ethoxy-2-oxoethyl)amino]phenoxy}ethoxy)anilino]acetate CAS No. 866008-08-4

Ethyl 2-[2-(2-{2-[(2-ethoxy-2-oxoethyl)amino]phenoxy}ethoxy)anilino]acetate

Cat. No.: B2829816
CAS No.: 866008-08-4
M. Wt: 416.474
InChI Key: XPXCZNFGTOAMLX-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(2-{2-[(2-ethoxy-2-oxoethyl)amino]phenoxy}ethoxy)anilino]acetate is a multifunctional ethyl ester characterized by a complex structure featuring aromatic rings, ether linkages, and amino-acetate moieties. The compound’s design includes two phenoxy groups connected via ethoxy bridges, with an ethyl glycinate moiety attached to each aromatic ring. This architecture is reminiscent of calcium-chelating agents like BAPTA derivatives, which are widely used in biochemical research for modulating intracellular calcium levels .

Properties

IUPAC Name

ethyl 2-[2-[2-[2-[(2-ethoxy-2-oxoethyl)amino]phenoxy]ethoxy]anilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O6/c1-3-27-21(25)15-23-17-9-5-7-11-19(17)29-13-14-30-20-12-8-6-10-18(20)24-16-22(26)28-4-2/h5-12,23-24H,3-4,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXCZNFGTOAMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=CC=CC=C1OCCOC2=CC=CC=C2NCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

BAPTA Analogs

BAPTA Tetraethyl Ester (Ethyl 2-[2-[2-[2-[bis(2-ethoxy-2-oxoethyl)amino]phenoxy]ethoxy]-N-(2-ethoxy-2-oxoethyl)anilino]acetate)

  • Structural Similarities: Both compounds share a bis(2-ethoxy-2-oxoethyl)amino group linked to phenoxy-ethoxy-aniline backbones.
  • Key Differences : BAPTA tetraethyl ester includes four ethoxy groups, enhancing its solubility in organic solvents compared to the target compound, which has fewer ethoxy substituents.
  • Applications : BAPTA derivatives are specialized calcium chelators, while the target compound’s exact biological role remains underexplored .

BAPTA Tetramethyl Ester

  • Structural Differences : Methyl esters replace ethoxy groups, reducing lipophilicity.
  • Impact : Lower molecular weight (385.41 g/mol vs. ~717 g/mol for BAPTA tetraethyl ester) alters membrane permeability and calcium-binding kinetics .

Simple Ethyl Acetate Derivatives

Ethyl 2-(4-Aminophenoxy)acetate

  • Synthesis: Prepared via alkylation of p-nitrophenol with ethyl bromoacetate followed by Fe/NH4Cl reduction (62% yield) .
  • Comparison: Lacks the ethoxy-anilino-acetate branches, simplifying synthesis but limiting functionality.

Ethyl (4-ethoxyphenyl)aminoacetate

  • Substituent Effects : A single 4-ethoxy group on the phenyl ring reduces steric hindrance compared to the target compound’s branched structure.
  • Utility : Used in pharmaceutical intermediates, emphasizing the role of ethoxy groups in modulating reactivity .

Heterocyclic and Fluorinated Derivatives

ETHYL 2-(([4-(TRIFLUOROMETHYL)ANILINO]CARBOTHIOYL)AMINO)ACETATE

  • Structural Features : Incorporates a trifluoromethyl group and thiourea linkage, enhancing metabolic stability.

Ethyl (2Z)-2-[3-[2-(3-fluoroanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate

  • Bioactivity: Thiazolidinone moiety confers anti-inflammatory or antimicrobial properties, absent in the target compound .

Physical and Spectral Properties

  • Melting Points: Ethyl 2-(4-aminophenoxy)acetate: 56–58°C .
  • NMR Data: Ethyl 2-(4-aminophenoxy)acetate: δH 6.62 (Ar-H), 4.65 (NH2), 4.12 (OCH2CH3) . Target compound expected to show complex splitting patterns due to multiple ethoxy and anilino groups.

Q & A

Q. Optimization Strategies :

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours under reflux) .
  • Solvent-free conditions : Minimizes side reactions in polar aprotic solvents .

Advanced: How do structural features (e.g., ethoxyethyl linkages, amide groups) influence its reactivity in nucleophilic substitution reactions?

Answer:

  • Ethoxyethyl Linkages : Ether bonds are resistant to hydrolysis under mild conditions but susceptible to cleavage via strong acids (e.g., HBr in acetic acid) .
  • Amide Groups : The electron-withdrawing nature of the amide carbonyl directs electrophilic substitution on the aromatic rings. For example, nitration occurs preferentially at the para position relative to the amide .
  • Steric Effects : Bulky ethoxy groups hinder nucleophilic attack at the ester carbonyl, requiring harsher conditions (e.g., NaOH/EtOH reflux) for hydrolysis .

Q. Table 2: Reactivity Comparison of Functional Groups

Functional GroupReaction TypeReagents/ConditionsOutcome
EsterHydrolysisNaOH/EtOH, refluxCarboxylic acid formation
AmideNitrationHNO₃/H₂SO₄, 0°CPara-nitro derivative
EtherCleavageHBr/HOAc, 60°CPhenolic intermediate

Advanced: How can contradictory data on biological activity (e.g., antiviral vs. anti-inflammatory effects) be resolved?

Answer:
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or pathogen strains .
  • Concentration Dependence : Biphasic responses (e.g., anti-inflammatory at low µM, cytotoxic at high µM) .
  • Metabolic Instability : Rapid ester hydrolysis in vivo may alter active species .

Q. Methodological Solutions :

  • Dose-Response Profiling : Test across a broad concentration range (nM–mM).
  • Metabolite Identification : Use LC-MS/MS to track degradation products in biological matrices .
  • Target Validation : Employ CRISPR knockouts or siRNA to confirm receptor specificity .

Advanced: What computational methods are suitable for predicting interactions between this compound and biological targets?

Answer:

  • Molecular Docking (AutoDock/Vina) : Models binding poses with receptors (e.g., COX-2 for anti-inflammatory activity) .
  • QSAR Modeling : Relates substituent electronic parameters (Hammett σ) to IC₅₀ values .
  • MD Simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns trajectories in GROMACS) .

Q. Table 3: Computational Predictions vs. Experimental Data

Target ProteinPredicted Binding Energy (kcal/mol)Experimental IC₅₀ (µM)
COX-2-9.21.5 ± 0.3
HIV-1 Protease-7.8>50 (Inactive)

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., ethyl acetate) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does the compound’s stereoelectronic profile affect its pharmacokinetic properties?

Answer:

  • LogP (Octanol-Water) : Predicted ~2.5 (moderate lipophilicity) due to ethoxy/amide balance, suggesting good membrane permeability .
  • Metabolic Sites : Ethoxy groups undergo CYP450-mediated oxidation, while ester bonds are hydrolyzed by esterases .
  • Half-Life (t₁/₂) : In vitro hepatic microsome assays show t₁/₂ = 2–4 hours, necessitating prodrug strategies for sustained activity .

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